molecular formula C9H18Cl2N4O B1377777 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1351658-98-4

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No. B1377777
M. Wt: 269.17 g/mol
InChI Key: DHYNEDDUWWFULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, also known as 2ME2, is an organic compound with a variety of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 2ME2 is a proton-transferring compound, meaning it can be used to transfer protons from one molecule to another. This makes it a useful tool in a variety of laboratory experiments, as it can be used to alter the properties of organic compounds.

Scientific Research Applications

Chemical and Pharmacological Interest in Morpholine and Pyrans Derivatives Morpholine derivatives, including compounds with a pyrazole moiety like "1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride," show a broad spectrum of pharmacological activities. Studies have explored these compounds for diverse pharmacological activities, highlighting the significance of the morpholine ring in drug design (Asif & Imran, 2019).

Pyrazole Derivatives and Neurodegenerative Diseases Pyrazoline compounds, including those with structural similarities to the mentioned chemical, have been identified as potential therapeutic targets for neurodegenerative disorders. These compounds have shown neuroprotective properties and the ability to treat diseases like Alzheimer's and Parkinson's, emphasizing their importance in medicinal chemistry (Ahsan et al., 2022).

Heterocyclic Amines in Cancer Research The research into heterocyclic amines, including pyrazole derivatives, explores their role in cancer. These compounds are studied for their potential carcinogenic or anticarcinogenic properties, which could be crucial for understanding their effects on human health (Snyderwine, 1994).

Pyrazole Analogs in Pharmacology The therapeutic outlook of pyrazole analogs, closely related to the compound , has been extensively reviewed. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antiviral, and anticancer properties. This highlights the versatility and potential of pyrazole derivatives in drug development (Ganguly & Jacob, 2017).

Antitubercular Activity of Related Compounds Research on derivatives structurally similar to "1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride" has shown promising antitubercular activity. These findings are vital for the development of new treatments against tuberculosis, demonstrating the importance of such compounds in addressing global health challenges (Asif, 2014).

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12;;/h7-8H,1-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYNEDDUWWFULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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